molecular formula C10H12FNO B13451123 (3S)-3-(3-fluorophenoxy)pyrrolidine

(3S)-3-(3-fluorophenoxy)pyrrolidine

Cat. No.: B13451123
M. Wt: 181.21 g/mol
InChI Key: AKHGRTYTFZRUHJ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-(3-fluorophenoxy)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. The presence of the fluorophenoxy group in this compound adds unique chemical properties, making it valuable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(3-fluorophenoxy)pyrrolidine typically involves the reaction of (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 3-fluorophenol. The reaction is carried out in the presence of a base such as triethylamine and a coupling agent like methanesulfonyl chloride. The reaction conditions usually involve stirring the mixture in dichloromethane at low temperatures (0°C) to room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(3-fluorophenoxy)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, aldehydes, amines, and substituted pyrrolidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3S)-3-(3-fluorophenoxy)pyrrolidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-(3-fluorophenoxy)pyrrolidine involves its interaction with specific molecular targets and pathways. The fluorophenoxy group enhances the compound’s binding affinity to certain enzymes and receptors, leading to modulation of their activity. The pyrrolidine ring provides structural rigidity and contributes to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-3-(3-fluorophenoxy)pyrrolidine is unique due to the presence of the 3-fluorophenoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to specific targets, making it a valuable tool in drug discovery and development.

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

(3S)-3-(3-fluorophenoxy)pyrrolidine

InChI

InChI=1S/C10H12FNO/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10/h1-3,6,10,12H,4-5,7H2/t10-/m0/s1

InChI Key

AKHGRTYTFZRUHJ-JTQLQIEISA-N

Isomeric SMILES

C1CNC[C@H]1OC2=CC(=CC=C2)F

Canonical SMILES

C1CNCC1OC2=CC(=CC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.